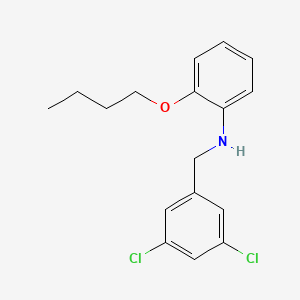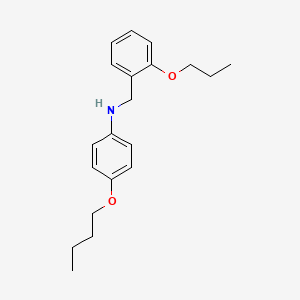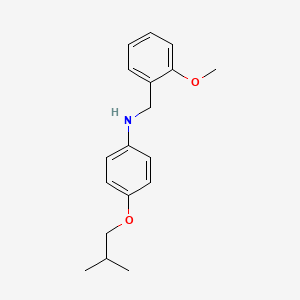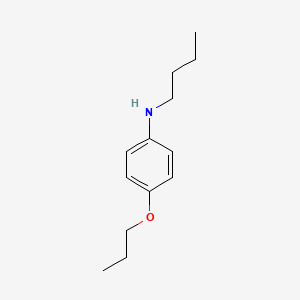
2-Butoxy-N-(3,5-dichlorobenzyl)aniline
描述
2-Butoxy-N-(3,5-dichlorobenzyl)aniline is a chemical compound with the molecular formula C17H19Cl2NO. It is a derivative of aniline, featuring a butoxy group and a 3,5-dichlorobenzyl group attached to the nitrogen atom of the aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline typically involves the following steps:
Benzyl Chloride Formation: The starting material, 3,5-dichlorobenzyl chloride, is prepared by chlorinating 3,5-dichlorobenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Aniline Derivative Formation: Aniline is reacted with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 2-butoxyaniline.
Coupling Reaction: The 2-butoxyaniline is then coupled with 3,5-dichlorobenzyl chloride using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
化学反应分析
Types of Reactions: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso, nitro, and azo derivatives.
Reduction: Reduction reactions can lead to the formation of amines and amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and azo compounds.
Reduction Products: Primary, secondary, and tertiary amines, as well as amides.
Substitution Products: Various substituted benzyl and aniline derivatives.
科学研究应用
2-Butoxy-N-(3,5-dichlorobenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
2-Butoxy-N-(3,5-dichlorobenzyl)aniline is similar to other aniline derivatives, such as 2-methoxy-N-(3,5-dichlorobenzyl)aniline and 2-ethoxy-N-(3,5-dichlorobenzyl)aniline. its unique structure, particularly the butoxy group, gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
相似化合物的比较
2-Methoxy-N-(3,5-dichlorobenzyl)aniline
2-Ethoxy-N-(3,5-dichlorobenzyl)aniline
2-Propoxy-N-(3,5-dichlorobenzyl)aniline
属性
IUPAC Name |
2-butoxy-N-[(3,5-dichlorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-8-21-17-7-5-4-6-16(17)20-12-13-9-14(18)11-15(19)10-13/h4-7,9-11,20H,2-3,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPHVQGJGABLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Hexyloxy)benzyl]-1-ethanamine](/img/structure/B1385507.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385508.png)
![N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385509.png)
![[2-(Isopentyloxy)phenyl]-N-methylmethanamine](/img/structure/B1385510.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)



![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)

![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)

